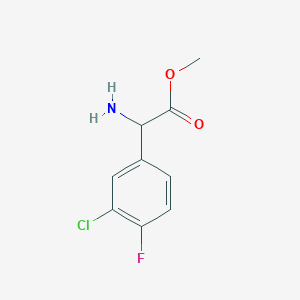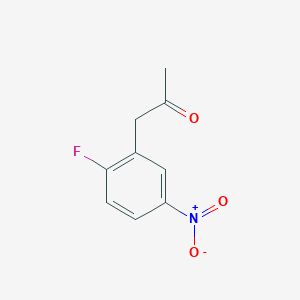
1-(2-Fluoro-5-nitrophenyl)propan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Fluoro-5-nitrophenyl)propan-2-one is an organic compound with the molecular formula C9H8FNO3 It is a derivative of acetophenone, where the phenyl ring is substituted with a fluorine atom and a nitro group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(2-Fluoro-5-nitrophenyl)propan-2-one can be synthesized through several methods. One common route involves the reaction of 2-bromo-4-fluoronitrobenzene with diacetone alcohol under basic conditions. The reaction typically proceeds in the presence of a base such as sodium hydride in a solvent like tetrahydrofuran (THF) at low temperatures to avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the choice of solvents and reagents is crucial to ensure scalability and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Fluoro-5-nitrophenyl)propan-2-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the carbonyl group, to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Reduction: 1-(2-Fluoro-5-aminophenyl)propan-2-one.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids or other oxidized products.
Aplicaciones Científicas De Investigación
1-(2-Fluoro-5-nitrophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(2-Fluoro-5-nitrophenyl)propan-2-one depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients, where the nitro and fluorine substituents play a role in modulating biological activity. The molecular targets and pathways involved would vary based on the final compound synthesized from this intermediate.
Comparación Con Compuestos Similares
Similar Compounds
1-(5-Fluoro-2-nitrophenyl)propan-2-one: Similar structure but with different substitution pattern on the phenyl ring.
1-(4-Fluoro-2-nitrophenyl)propan-2-one: Another isomer with the fluorine and nitro groups in different positions.
Phenylacetone: A simpler analog without the fluorine and nitro substituents.
Uniqueness
1-(2-Fluoro-5-nitrophenyl)propan-2-one is unique due to the specific positioning of the fluorine and nitro groups, which can influence its reactivity and interactions in chemical and biological systems. This makes it a valuable intermediate for synthesizing compounds with tailored properties.
Propiedades
Fórmula molecular |
C9H8FNO3 |
|---|---|
Peso molecular |
197.16 g/mol |
Nombre IUPAC |
1-(2-fluoro-5-nitrophenyl)propan-2-one |
InChI |
InChI=1S/C9H8FNO3/c1-6(12)4-7-5-8(11(13)14)2-3-9(7)10/h2-3,5H,4H2,1H3 |
Clave InChI |
HJLMRGAPNXJWDQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=C(C=CC(=C1)[N+](=O)[O-])F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


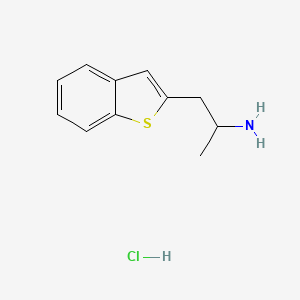

![2-(3-Chloro-4,5-dihydroxyphenyl)-3-[3-(4-chlorophenyl)propyl]-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B13591263.png)

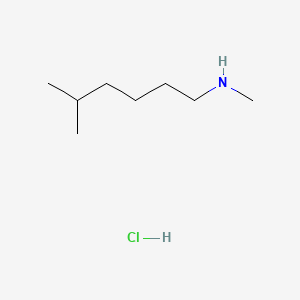
![1-[4-Fluoro-2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13591279.png)
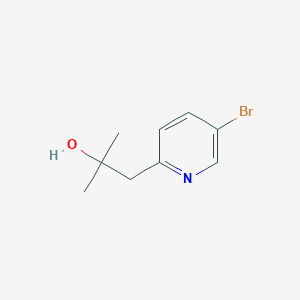

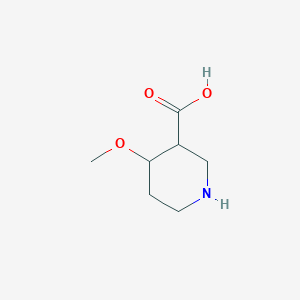

![3-(trifluoromethyl)-6H,7H,8H-cyclopenta[g]quinoline](/img/structure/B13591309.png)
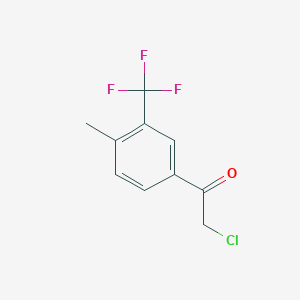
![{2-Fluorospiro[3.3]heptan-2-yl}methanol](/img/structure/B13591316.png)
